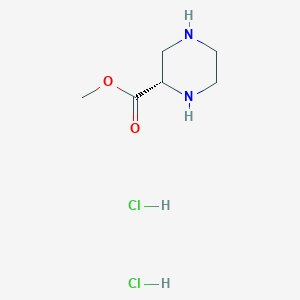

(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride

Vue d'ensemble

Description

“(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride” is a specific type of ester. Esters are widespread and naturally occurring compounds, often responsible for the fragrant odors of fruits and flowers . They are also present in animal fats and many biologically important molecules .

Synthesis Analysis

Esters, including “(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride”, can be synthesized from carboxylic acids by various methods . One common method is the Fischer Esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of an acid chloride with an alcohol .Molecular Structure Analysis

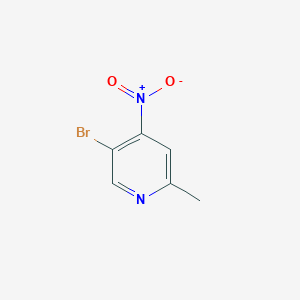

The molecular structure of “(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride” would be similar to other esters, with a carbonyl group (C=O) and an ether group (R-O-R’) as key functional groups .Chemical Reactions Analysis

Esters, including “(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride”, undergo various chemical reactions . They can be hydrolyzed to yield carboxylic acids and alcohols . This hydrolysis can occur under both acidic and basic conditions . Esters can also undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding . Therefore, their boiling points are intermediate between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Applications

(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride serves as a foundational chemical scaffold, instrumental in synthesizing biologically active compounds and creating diverse combinatorial libraries. Its utility is evident in the practical synthesis of differentially protected 2-(hydroxymethyl)piperazines, showcasing its versatility in the field of synthetic chemistry (Gao & Renslo, 2007).

Pharmacological Research

While explicit details on pharmacological applications were requested to be excluded, it's notable that compounds derived from (S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride have been examined for their anticancer properties and metabolic pathways in pharmaceutical studies, further underlining the compound's relevance in medicinal chemistry research (Jiang et al., 2007).

Material Science and Organic Synthesis

The compound is used in the synthesis of various piperazine derivatives. These derivatives, in turn, find applications in material science and as intermediates in organic synthesis. The versatility of (S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride is evident from the wide range of derivatives and complex molecules that can be synthesized from it, demonstrating its importance as a building block in organic chemistry (Fathalla & Pazdera, 2017).

Catalysis and Enantioselective Reactions

In the realm of catalysis, derivatives of (S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride have been investigated for their roles as catalysts in enantioselective reactions. These studies highlight the compound's potential in the development of new, more efficient catalytic processes, marking its significance in the field of catalysis and enantioselective synthesis (Wang et al., 2006).

Mécanisme D'action

The mechanism of action for ester reactions typically involves nucleophilic acyl substitution . In the case of ester hydrolysis, a nucleophile (such as a water molecule or a hydroxide ion) adds to the ester carbonyl group to form a tetrahedral intermediate . This intermediate then loses a leaving group to form a carboxylic acid .

Safety and Hazards

While specific safety and hazard information for “(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride” was not found, general precautions for handling esters should be followed. These include avoiding inhalation, ingestion, and skin or eye contact . Personal protective equipment, such as safety goggles and chemical-resistant gloves, should be used .

Orientations Futures

Esters, including “(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride”, have many potential applications. They are used in the chemical industry for a variety of purposes . For example, they are used to produce detergents and biodiesel . Future research may explore new synthesis methods, applications, and safety measures for esters .

Propriétés

IUPAC Name |

methyl (2S)-piperazine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYFDUSYNDLSND-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)

![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)

![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)

![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)